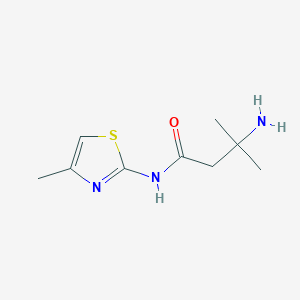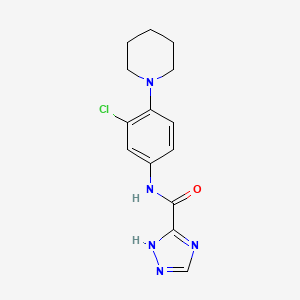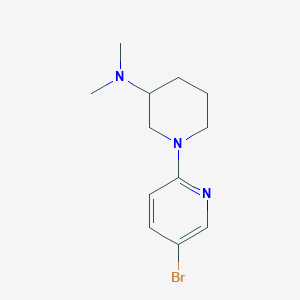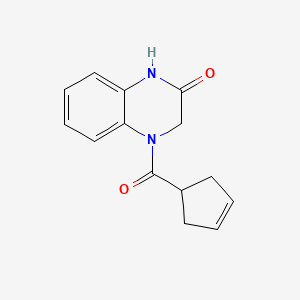![molecular formula C12H13BrN4O3 B7595334 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as BAY 11-7082 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol involves the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. By inhibiting NF-κB, 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol can reduce inflammation and induce apoptosis in cancer cells. This mechanism of action has been extensively studied and has been shown to be effective in various in vitro and in vivo models.
Biochemical and Physiological Effects:
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has also been shown to reduce the accumulation of amyloid-β, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has several advantages for lab experiments. It is a potent inhibitor of NF-κB and has been shown to be effective in various in vitro and in vivo models. Additionally, it has low toxicity and can be easily synthesized in the laboratory. However, one limitation of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol. One potential direction is the development of new drugs based on its anti-inflammatory and anticancer properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol and its potential use in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new materials for electronic and optical applications based on the properties of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol.
Méthodes De Synthèse
The synthesis method of 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol involves the reaction of 2-bromo-4-nitrobenzaldehyde with pyrazole in the presence of sodium borohydride and acetic acid. The resulting product is then treated with ethanol to obtain 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol. This synthesis method has been extensively studied and optimized for the production of high-quality 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol.
Applications De Recherche Scientifique
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol has been studied for its potential use in the development of new materials for electronic and optical applications.
Propriétés
IUPAC Name |
2-[4-[(2-bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O3/c13-11-5-10(17(19)20)1-2-12(11)14-6-9-7-15-16(8-9)3-4-18/h1-2,5,7-8,14,18H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPRYAMYLLXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)NCC2=CN(N=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)


![N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)

![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
